MT7 – Muscarinic Toxin 7
Description
Origin and Natural Context of MT7 in Elapid Venoms
Muscarinic Toxin 7 (MT7) is a natural peptide toxin isolated from the venom of the Eastern green mamba (Dendroaspis angusticeps), a species of highly venomous snake belonging to the Elapidae family. nih.govwikipedia.orgsmartox-biotech.com The venom of elapid snakes is a complex cocktail of biologically active proteins and peptides that have evolved to target the physiological systems of their prey. researchgate.net Within this venom, MT7 is one of several muscarinic toxins that have been identified and characterized. nih.govresearchgate.net These toxins represent an unexpected source of subtype-selective muscarinic ligands, as most naturally occurring ligands for muscarinic receptors lack high subtype selectivity. mdpi.com
Classification of MT7 within the Three-Finger Toxin Family
Structurally, MT7 belongs to the three-finger toxin (3FTx) superfamily, a large and diverse group of non-enzymatic proteins found in the venom of snakes. wikipedia.orgwikipedia.orgexpasy.org This classification is based on their shared tertiary structure, which consists of three beta-stranded loops, resembling three fingers, that extend from a central hydrophobic core stabilized by four conserved disulfide bonds. researchgate.netwikipedia.orgexpasy.org Despite a conserved structural scaffold, three-finger toxins exhibit a wide array of pharmacological effects by targeting various receptors and ion channels. researchgate.netwikipedia.org MT7, along with other muscarinic toxins, specifically targets muscarinic acetylcholine (B1216132) receptors (mAChRs). wikipedia.org
| Characteristic | Description |
|---|---|
| Protein Family | Three-Finger Toxin (3FTx) wikipedia.orgwikipedia.org |
| Amino Acid Residues | 65 wikipedia.org |
| Disulfide Bridges | 4 nih.gov |
| Structure | Three beta-stranded loops extending from a central core wikipedia.orgexpasy.org |
Historical Perspective of MT7 Discovery and Initial Characterization
The discovery of muscarinic toxins in mamba venom marked a significant advancement in muscarinic receptor pharmacology. nih.gov Initial studies on chromatographic fractions of Dendroaspis angusticeps venom revealed the presence of toxins with activity at muscarinic receptors. researchgate.net Subsequent research led to the isolation and characterization of several of these toxins, including MT7. researchgate.net Early characterization through radioligand binding studies demonstrated that MT7 possesses a remarkable and unique selectivity for the M1 subtype of muscarinic acetylcholine receptors. nih.govnih.gov It was found to bind with subnanomolar affinity to the M1 receptor while showing no significant binding to the other four muscarinic receptor subtypes (M2, M3, M4, and M5) even at micromolar concentrations. nih.gov This high degree of selectivity set it apart from other known muscarinic ligands. smartox-biotech.com
Significance of MT7 as a Selective Pharmacological Tool in Muscarinic Receptor Research
The exceptional selectivity of MT7 for the M1 muscarinic receptor has established it as an invaluable tool in pharmacological research. nih.govsmartox-biotech.com The lack of highly selective ligands for the different muscarinic receptor subtypes has historically been a major obstacle in elucidating their specific physiological and pathophysiological roles. smartox-biotech.commdpi.com MT7's ability to potently and selectively block the M1 receptor allows researchers to dissect the functions of this specific receptor subtype in various biological systems. nih.govresearchgate.net
MT7 acts as a noncompetitive antagonist, binding to an allosteric site on the M1 receptor. nih.govsmartox-biotech.com This mode of action, combined with its high affinity and selectivity, makes it a powerful probe for identifying and characterizing M1 receptors in different tissues and cell types. nih.govsmartox-biotech.com Research utilizing MT7 has contributed to understanding the role of M1 receptors in diverse processes, including cognitive function, neurite outgrowth, and the pathophysiology of conditions like Alzheimer's disease and peripheral neuropathy. smartox-biotech.comjci.org Furthermore, the unique binding properties of MT7 have been instrumental in structural biology studies aimed at understanding the molecular basis of ligand-receptor interactions and subtype selectivity among muscarinic receptors. pdbj.orgtandfonline.com
| Property | Finding | Reference |
|---|---|---|
| Target Receptor | M1 Muscarinic Acetylcholine Receptor | nih.govsmartox-biotech.com |
| Selectivity | Highly selective for M1 over M2, M3, M4, and M5 subtypes | nih.govnih.gov |
| Mode of Action | Noncompetitive antagonist (allosteric modulator) | nih.govsmartox-biotech.com |
| Affinity for M1 Receptor | Subnanomolar | smartox-biotech.comnih.gov |
Properties
Molecular Formula |
C322H484N90O98S9 |
|---|---|
Molecular Weight |
7472.53 Da |
Appearance |
White lyophilized solidPurity rate: > 98%AA sequence: LTC3VKSNSIWFPTSEDC17PDGQNLC24FKRWQYISPRMYDFTRGC42AATC46PKAEYRDVINC57C58GTDKC63NKDisulfide bonds: Cys3-Cys24, Cys17-Cys42, Cys46-Cys57, Cys58-Cys63Length (aa): 65 |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Mt7
Overview of the Three-Finger Fold Conformation and Disulfide Bridging
The defining feature of MT7 and other members of the 3FTx superfamily is their unique tertiary structure, known as the three-finger fold. wikipedia.orgnih.gov This conformation is composed of three extended beta-strand loops, often referred to as "fingers" (loops I, II, and III), that project from a central, globular hydrophobic core. wikipedia.orgencyclopedia.pubnih.gov This compact structure is stabilized by a highly conserved network of four disulfide bridges located in the core. wikipedia.orgexpasy.orgtandfonline.com These covalent linkages are crucial for maintaining the spatial arrangement of the three fingers, which in turn is essential for the toxin's biological activity. tandfonline.com
The disulfide bonding pattern in MT7 follows the canonical arrangement for short-chain 3FTxs, with linkages between Cys3-Cys24, Cys17-Cys42, Cys46-Cys57, and Cys58-Cys63. smartox-biotech.com This rigid core provides a stable scaffold upon which the variable loop regions can display a diverse array of amino acid residues, enabling specific interactions with their molecular targets. nih.gov The crystal structure of an MT7-derivative (MT7-diiodoTyr51) has been determined, providing detailed insights into its three-dimensional architecture. rcsb.orgresearchgate.net
Interactive Table: Structural Features of Muscarinic Toxin 7 (MT7)
| Feature | Description | Reference |
| Protein Family | Three-finger toxin (3FTx) | wikipedia.orgencyclopedia.pub |
| Amino Acid Residues | 65 | wikipedia.org |
| Core Structure | Globular, hydrophobic | wikipedia.org |
| Secondary Structure | Three β-strand loops (fingers) | wikipedia.orgnih.gov |
| Disulfide Bridges | 4 conserved linkages | wikipedia.orgexpasy.orgtandfonline.com |
| PDB ID (MT7 derivative) | 2VLW | rcsb.orgresearchgate.net |
| PDB ID (MT7-M1 Receptor Complex) | 6WJC | rcsb.org |
Structural Homology and Divergence within Muscarinic Toxin Subtypes
The muscarinic toxins (MTs) are a subgroup of the 3FTx family that specifically target muscarinic acetylcholine (B1216132) receptors. nih.govwikipedia.org Despite sharing the conserved three-finger fold, different muscarinic toxins exhibit distinct selectivities for the five mAChR subtypes (M1-M5). nih.govnih.govnih.gov This functional divergence arises from variations in the amino acid sequences of their loop regions. nih.gov
MT7 displays remarkable selectivity for the M1 receptor, with an affinity in the subnanomolar range, while showing negligible binding to other mAChR subtypes at micromolar concentrations. nih.govnih.govresearchgate.net Other toxins from the same venom, such as MT1 and MT2, also target muscarinic receptors but with different selectivity profiles, primarily interacting with M1 and M4 receptors. wikipedia.org
Structural comparisons and "loop grafting" experiments, where loops are swapped between different toxins, have been instrumental in elucidating the molecular basis of this selectivity. nih.govrcsb.org For instance, chimeric toxins created by substituting loops of MT7 with those from MT1 have demonstrated altered pharmacological profiles, highlighting the critical role of specific loop residues in determining receptor affinity and subtype specificity. nih.govrcsb.org These studies have revealed that a small number of key amino acid residues, primarily located at the tips of the fingers, are responsible for the high-affinity and selective interaction of MT7 with the M1 receptor. nih.govresearchgate.net
Interactive Table: Comparison of Selectivity among Muscarinic Toxins
| Toxin | Primary Receptor Target(s) | Key Structural Determinants of Selectivity | Reference |
| MT7 | M1 | Specific residues in extracellular loops of the receptor and on the toxin's finger tips. | nih.govnih.govnih.gov |
| MT1 | M1, M4 | Sequence variations in loop regions compared to MT7. | nih.govwikipedia.org |
| MT2 | M1, M4 | Similar to MT1, with differences in affinity. | wikipedia.org |
| MT3 | M4 | Shows higher affinity for M4 over M1. | nih.govsemanticscholar.org |
| MT6 | M4 | Similar selectivity profile to MT3. | nih.govsemanticscholar.org |
Computational Approaches in MT7 Structural Analysis
Computational methods have played a pivotal role in complementing experimental data to provide a deeper understanding of the structure and function of MT7 and its interaction with the M1 muscarinic receptor.
Homology Modeling of MT7
Homology modeling has been employed to construct three-dimensional models of MT7 and its complexes with receptors. nih.govmdpi.com This technique relies on the known structures of related proteins as templates. Given the high degree of structural conservation within the 3FTx family, homology modeling can generate reliable models of MT7's structure. These models have been instrumental in predicting the binding modes of MT7 with the human M1 receptor, providing insights that are consistent with experimental data from mutagenesis studies. nih.gov By modeling the protein-protein interactions, researchers have been able to identify key residue clusters that form the interaction network between the toxin and the receptor. nih.gov
Molecular Dynamics Simulations of MT7 Structure
Molecular dynamics (MD) simulations have been utilized to investigate the dynamic behavior of MT7 and its complex with the M1 receptor in a simulated physiological environment. nih.govnih.govresearchgate.net These simulations provide a time-resolved view of the molecular motions and interactions, revealing the flexibility of the toxin's loops and the stability of the toxin-receptor complex. nih.gov
MD simulations have shown that loops I and III of three-finger toxins are highly dynamic, which may explain their ability to bind to multiple targets. nih.gov In the case of MT7, these simulations, combined with experimental data, have helped to elucidate the structural mechanism of its allosteric modulation of the M1 receptor. nih.govnih.gov The binding of MT7 to the extracellular vestibule of the receptor induces conformational changes that lead to its negative allosteric modulation. nih.govnih.gov Furthermore, MD simulations have been used to analyze the binding energies and identify the critical residues that contribute to the stability of the MT7-M1 receptor complex. nih.gov
Muscarinic Receptor Interaction and Binding Mechanisms of Mt7
Specificity and Selectivity Profile of MT7 for Muscarinic Acetylcholine (B1216132) Receptor Subtypes
MT7 exhibits a remarkable and exceptionally high selectivity for the M1 muscarinic acetylcholine receptor subtype. nih.govnih.gov This specificity is a defining characteristic of the toxin and underpins its utility in pharmacological research.
High Affinity and Potency for M1 Muscarinic Acetylcholine Receptors
MT7 binds to the M1 receptor with high affinity, in the low nanomolar to subnanomolar range, and acts as a potent inhibitor of agonist-induced M1 receptor activation. nih.govnih.govpnas.org Studies have shown that MT7 can inhibit acetylcholine-stimulated responses in cells expressing the M1 receptor at nanomolar concentrations. nih.gov This high potency is a direct consequence of its strong and stable binding to the receptor. nih.gov The binding is so stable that it has been shown to be practically irreversible, with the toxin remaining bound to the receptor for extended periods even after washing. nih.gov
Comparative Selectivity Against M2, M3, M4, and M5 Receptor Subtypes
In stark contrast to its high affinity for the M1 receptor, MT7 shows negligible binding to the other muscarinic receptor subtypes (M2, M3, M4, and M5) at concentrations where it completely blocks M1 receptor function. nih.govnih.gov Functional assays have demonstrated that MT7 does not affect agonist-stimulated responses in cells expressing M2, M3, and M4 receptors. nih.gov This remarkable selectivity, with a difference in affinity of more than five orders of magnitude between the M1 and other subtypes, makes MT7 one of the most selective M1 receptor ligands currently known. nih.gov
Table 1: Functional Selectivity of MT7 on Muscarinic Receptor Subtypes
| Receptor Subtype | Cell Line | Assay | Agonist | MT7 Effect | Reference |
|---|---|---|---|---|---|
| M1 | CHO | [³⁵S]-GTPγS binding | Acetylcholine | Inhibition | nih.gov |
| M2 | CHO | [³⁵S]-GTPγS binding | Acetylcholine | No effect | nih.gov |
| M3 | CHO | [³⁵S]-GTPγS binding | Acetylcholine | No effect | nih.gov |
| M4 | CHO | [³⁵S]-GTPγS binding | Acetylcholine | No effect | nih.gov |
| M1/M4 | N1E-115 | Inositol (B14025) phosphates accumulation | Carbachol | Inhibition (M1) | nih.gov |
| M4 | N1E-115 | cAMP accumulation | Carbachol | No effect (M4) | nih.gov |
Characterization of the Allosteric Binding Site of MT7 on M1 Receptors
The mechanism by which MT7 inhibits M1 receptor function is not through direct competition with acetylcholine at the primary (orthosteric) binding site. Instead, MT7 binds to a distinct, secondary site known as an allosteric site. nih.govnih.gov
Allosteric Modulation of Orthosteric Ligand Binding Kinetics
MT7's binding to its allosteric site has profound effects on the binding kinetics of ligands at the orthosteric site. It acts as a negative allosteric modulator (NAM) for agonists and a positive allosteric modulator (PAM) for antagonists. nih.gov
Research has shown that when MT7 is added to M1 receptors already bound by an agonist like [³H]acetylcholine, it increases the rate at which the agonist dissociates from the receptor. nih.govnih.gov This destabilization of the agonist-receptor complex effectively terminates the agonist-induced signaling. nih.gov This finding is consistent with MT7's role as a negative allosteric modulator of agonist function. nih.gov
In contrast, for orthosteric antagonists, MT7 has the opposite effect. It has been observed to markedly decrease the dissociation rate of antagonists like [³H]-NMS from the M1 receptor. nih.gov This stabilization of the antagonist-receptor complex indicates that MT7 acts as a positive allosteric modulator for antagonist binding. nih.gov
Table 2: Allosteric Effects of MT7 on Orthosteric Ligand Binding to the M1 Receptor
| Orthosteric Ligand Type | Orthosteric Ligand Example | Effect of MT7 on Dissociation Rate | Allosteric Modulation Type | Reference |
|---|---|---|---|---|
| Agonist | [³H]acetylcholine | Increases | Negative (NAM) | nih.govnih.gov |
| Antagonist | [³H]-N-methylscopolamine ([³H]-NMS) | Decreases | Positive (PAM) | nih.govnih.gov |
Molecular Determinants of MT7-M1 Receptor Interaction
The high-affinity and selective binding of MT7 to the M1 receptor is governed by specific interactions between amino acid residues on both the toxin and the receptor. Extensive research, including site-directed mutagenesis and structural studies, has identified the key molecular determinants of this interaction. nih.govnih.gov
MT7 possesses a characteristic three-finger toxin structure, with three prominent loops extending from a central core. wikipedia.org Specific residues within these loops are crucial for its interaction with the M1 receptor. nih.gov
While Loop II is considered the primary interaction domain with the unoccupied M1 receptor, residues in Loop I play a significant supporting role, particularly when the receptor is occupied by an antagonist like NMS. nih.gov Trp10, located in Loop I, has been identified as a key residue that assists in the interaction of MT7 with the NMS-occupied M1 receptor. nih.gov Alanine (B10760859) substitution of Trp10 has been shown to reduce the toxin's potency in allosterically decreasing the dissociation rate of [³H]NMS. nih.gov
The tip of the central loop, Loop II, is a critical region for the interaction of MT7 with the unoccupied M1 receptor. nih.gov The residues Arg34, Met35, and Tyr36 are particularly important for this initial binding. nih.govresearchgate.net Molecular modeling studies suggest that Arg34 of MT7 forms a key interaction with E170 of the M1 receptor. nih.gov
When the M1 receptor is occupied by NMS, the role of these Loop II residues shifts. Tyr36 becomes the most important residue for the interaction with the NMS-occupied receptor. nih.gov The potency of MT7 in slowing NMS dissociation is significantly reduced when Tyr36 is mutated to alanine. nih.gov
Similar to Loop I, Loop III also plays a crucial role in the interaction of MT7 with the antagonist-occupied M1 receptor. nih.gov Arg52 in Loop III has been identified as a significant contributor to this interaction, assisting Tyr36 in Loop II. nih.gov The mutation of Arg52 to alanine diminishes the ability of MT7 to allosterically modulate the dissociation of NMS. nih.gov
| MT7 Loop | Residue | Role in Interaction with Unoccupied M1 Receptor | Role in Interaction with NMS-Occupied M1 Receptor |
|---|---|---|---|
| Loop I | Trp10 | Supportive role | Assists in binding |
| Loop II | Arg34 | Critical for binding | Supportive role |
| Met35 | Critical for binding | Supportive role | |
| Tyr36 | Critical for binding | Most important residue for interaction | |
| Loop III | Arg52 | Supportive role | Assists in binding |
The high selectivity of MT7 for the M1 receptor is dictated by a small number of specific amino acid residues located in the extracellular loops of the receptor. nih.gov These residues are not conserved in other muscarinic receptor subtypes, which explains the toxin's remarkable specificity.
Structural and mutagenesis studies have revealed that the interaction between MT7 and the M1 receptor predominantly involves the second extracellular loop (ECL2) and the top of transmembrane helix 7 (TM7). nih.gov Key residues on the M1 receptor that are crucial for MT7 binding include E170 and L174 in ECL2, and E397 and E401 at the extracellular end of TM7. nih.gov The interaction between Arg34 of MT7 and E170 of the M1 receptor is a particularly important electrostatic interaction. nih.gov
Furthermore, two glutamic acid residues in the M1 receptor, one in ECL2 and another in the third extracellular loop (ECL3), have been identified as important for high-affinity MT7 binding. nih.gov The substitution of corresponding lysine (B10760008) residues in the M3 receptor with glutamic acid was sufficient to confer MT7 binding capability to the otherwise non-binding M3 receptor. nih.gov
| M1 Receptor Location | Residue | Significance for MT7 Binding |
|---|---|---|
| Extracellular Loop 2 (ECL2) | E170 | Forms a key electrostatic interaction with Arg34 of MT7 |
| L174 | Contributes to the specific interaction | |
| Extracellular Loop 3 (ECL3) | Glu residue | Important for high-affinity binding |
| Top of Transmembrane Helix 7 (TM7) | E397 | Contributes to the specific interaction |
| E401 | Contributes to the specific interaction |
Receptor Mutagenesis Studies to Elucidate Interaction Sites (e.g., M1:M3, M5 receptor conversion)
To precisely map the interaction sites of MT7, researchers have utilized chimeric receptors and site-directed mutagenesis. These studies have been instrumental in converting MT7-insensitive receptor subtypes, such as M3 and M5, into receptors that can bind the toxin.
Studies on the M3 receptor revealed that two glutamate (B1630785) (Glu) residues in the M1 receptor, one in ECL2 and one in ECL3, are vital for high-affinity MT7 binding. nih.gov The corresponding residues in the M3 receptor are lysines (Lys). Substituting these lysine residues in the M3 receptor with glutamate residues successfully converted the M3 mutant into a receptor capable of binding MT7, although with a lower affinity than the wild-type M1 receptor. nih.gov A further substitution of a phenylalanine (Phe) to a tyrosine (Tyr) in ECL2 of the M3 receptor, combined with the two glutamate mutations, generated a mutant receptor with an even higher affinity for MT7 than the M1 receptor itself. nih.gov
| Receptor/Mutant | Key Mutations | Effect on MT7 Binding Affinity | Apparent Ki (nM) |
|---|---|---|---|
| M1 Receptor (Wild-Type) | N/A | High Affinity | 1.31 |
| M3 Receptor (Wild-Type) | N/A | No significant binding | N/A |
| M3 Mutant | Lys to Glu in ECL2 & ECL3 | Gain of MT7 binding | Lower affinity than M1 |
| M3 Triple Mutant | Lys to Glu (ECL2 & ECL3) + Phe to Tyr (ECL2) | Gain of high MT7 binding | 0.26 |
Similarly, mutagenesis approaches have been applied to the M5 receptor. nih.gov A mutant M5 receptor (M₅-E¹⁷⁵Y¹⁸⁴E⁴⁷⁴), where critical residues in ECL2 and ECL3 were changed to match those in the M1 receptor, gained the ability to bind MT7, but with a relatively low affinity (apparent Kᵢ = 24 nM). nih.gov Further investigation identified a specific proline residue at position 179 (P179) in the M5 receptor's ECL2. Mutating this proline to a leucine (B10760876) (L), the corresponding residue in the M1 receptor, was necessary to achieve high-affinity MT7 binding (M₅-EL¹⁷⁹YE, apparent Kᵢ = 0.5 nM), an affinity comparable to that of the wild-type M1 receptor. nih.gov This highlights the crucial role of the leucine side chain in the binding interaction. nih.gov
| Receptor/Mutant | Key Mutations in M5 Receptor | Effect on MT7 Binding Affinity | Apparent Ki (nM) |
|---|---|---|---|
| M1 Receptor (Wild-Type) | N/A | High Affinity | 0.5 |
| M5 Receptor (Wild-Type) | N/A | No significant binding | N/A |
| M₅-E¹⁷⁵Y¹⁸⁴E⁴⁷⁴ | Mutations in ECL2 and ECL3 | Gain of MT7 binding | 24 |
| M₅-EL¹⁷⁹YE | Mutations in ECL2 (including P179L) and ECL3 | Gain of high MT7 binding | 0.5 |
Investigating the Conformational Dynamics of MT7-Receptor Complexes
Understanding the dynamic nature of the interaction between MT7 and the M1 receptor is crucial for a complete picture of its mechanism of action. Computational methods have provided significant insights into the conformational dynamics of this complex.
Protein-Protein Docking Approaches for Complex Modeling
Computational modeling, including homology modeling and protein-protein docking, has been employed to predict the three-dimensional structure of the MT7-M1 receptor complex. nih.govtandfonline.comtandfonline.com Using programs like PatchDock, the structure of MT7 was docked onto a homology model of the human M1 receptor (hM1). tandfonline.com These docking studies were guided by experimental data identifying key residues in both the toxin (e.g., R34, M35, Y36) and the receptor (e.g., E170, Y179, E397) that are involved in the interaction. tandfonline.com The resulting models of the complex have been shown to be consistent with available experimental data. nih.govtandfonline.com
Molecular Dynamics Simulations of MT7-M1 Receptor Interactions
To refine the docked models and study the dynamic behavior of the complex, molecular dynamics (MD) simulations have been performed. nih.govtandfonline.comtandfonline.com These simulations place the MT7-M1 receptor complex in a more physiologically relevant environment, such as a bilayer membrane, and simulate its movements over time. tandfonline.com MD simulations have been used to analyze the stability of the complex and to observe the conformational rearrangements that occur upon binding. nih.gov For instance, simulations have shown that finger loops 1 and 3 of the toxin are highly dynamic and undergo significant structural changes to facilitate extensive interactions with the receptor. nih.gov
Analysis of Interaction Networks and Binding Hotspots within the Complex
Analysis of the data from MD simulations allows for the identification of interaction networks and binding hotspots that are critical for the stability of the MT7-M1 receptor complex. nih.govtandfonline.com The binding mode has been described as consisting of three interaction regions organized into five residue interaction clusters. nih.govtandfonline.com This forms an interaction network that demonstrates a "multiple-point-to-site" binding mechanism. nih.gov A key electrostatic interaction, or "hotspot," identified through these analyses is the hydrogen bond network between E170 of the hM1 receptor and R34 of MT7. nih.govtandfonline.com These residues are effectively locked in electrostatic cages by counter charges, an interaction confirmed by both dynamic distance calculations and biological mutant experiments. nih.govtandfonline.com Another critical interaction involves Trp400 of the M1 receptor and Arg34 of MT7. researchgate.net
Role of Receptor Oligomerization in MT7 Binding and Action
The understanding of G-protein-coupled receptors (GPCRs), including muscarinic acetylcholine receptors, has evolved to recognize their existence not just as monomers but also as dimers and higher-order oligomers. This oligomerization is a critical factor in receptor pharmacology, influencing ligand binding and signal transduction. The interaction between Muscarinic Toxin 7 (MT7) and the M1 muscarinic receptor (M1R) serves as a significant example of how a ligand's effects can be intricately tied to the receptor's oligomeric state.
Evidence for MT7 Binding to Dimeric Forms of M1 Receptors
A substantial body of research indicates that MT7 preferentially interacts with dimeric configurations of the M1 receptor. The existence of M1 receptor dimers on the cell surface has been confirmed through various experimental techniques.
Studies utilizing methodologies such as native-PAGE electrophoresis, Fluorescence Resonance Energy Transfer (FRET), and Bioluminescence Resonance Energy Transfer (BRET) have provided direct evidence for M1 receptor oligomerization. These investigations have demonstrated that MT7 appears to bind to a dimeric form of the human M1 receptor. For instance, research has shown that MT7 can protect the M1 receptor from the dissociating effects of detergents and leads to an increase in FRET and BRET signals, which is indicative of its ability to affect the receptor's dimeric state. These results strongly suggest that MT7 binds to and stabilizes a dimeric form of the receptor.
| Technique | Key Finding | Implication |
|---|---|---|
| Native-PAGE Electrophoresis | Analysis via Western blotting and autoradiography shows M1 receptor complexes. | Supports the existence of M1 receptor oligomers. |
| Fluorescence Resonance Energy Transfer (FRET) | MT7 induces an increase in FRET signals between tagged M1 receptors. | Indicates MT7 affects the dimeric form of the receptor. |
| Bioluminescence Resonance Energy Transfer (BRET) | An increase in BRET signal is observed in the presence of MT7. | Highlights MT7's ability to interact with and influence M1 receptor dimers. |
Influence of MT7 on M1 Receptor Dimer Stability and Conformation
MT7's interaction with the M1 receptor extends beyond simple binding to pre-formed dimers; it actively modulates their stability and conformation. The toxin is thought to favor the stability of the dimeric state of the M1 receptor at the cellular level.
The binding of MT7 appears to induce conformational rearrangements within the pre-existing M1 receptor homodimers. This interaction not only stabilizes the dimeric complex but may also "lock" it into a specific conformation. By stabilizing the M1 receptor dimer, MT7 shifts the dynamic equilibrium from monomers to the dimeric form. This stabilization and the resulting conformational state are central to its mechanism as a potent allosteric antagonist. The conformation induced by MT7 is likely one that is unable to efficiently couple with G-proteins, thereby inhibiting downstream signaling pathways.
| Property | Influence of MT7 | Functional Consequence |
|---|---|---|
| Dimer Stability | Favors and enhances the stability of the M1 receptor dimer. | Promotes the dimeric state of the receptor at the cellular level. |
| Receptor Conformation | Induces conformational rearrangements in the M1 receptor homodimers. | Stabilizes a specific receptor conformation that likely hinders G-protein coupling. |
Pharmacological Characterization of Mt7 in Research Models
Functional Assays Employed in MT7 Studies
A variety of in vitro techniques have been instrumental in defining the pharmacological properties of MT7. These assays have provided detailed insights into the toxin's interaction with the M1 receptor and its impact on cellular function.
Radioligand binding assays have been fundamental in characterizing the interaction of MT7 with the M1 muscarinic receptor. These studies have revealed that MT7 binds to an allosteric site on the receptor, a location distinct from the orthosteric site where acetylcholine (B1216132) and competitive antagonists bind. nih.govpubcompare.ai
In equilibrium binding experiments, MT7 has been shown to modulate the binding of radiolabeled ligands. For instance, in membranes from Chinese hamster ovary (CHO) cells expressing the human M1 receptor, MT7 reduces the specific binding of the antagonist [³H]-N-methylscopolamine ([³H]-NMS) in a concentration-dependent manner. researchgate.net However, it fails to completely displace the radioligand, a characteristic feature of a noncompetitive allosteric modulator. researchgate.net
Kinetic binding studies have further illuminated the allosteric nature of MT7. The toxin has been observed to significantly slow the dissociation rate of [³H]-NMS from the M1 receptor. researchgate.net Conversely, when the receptor is occupied by the agonist [³H]-acetylcholine, the addition of MT7 increases the rate of radioligand dissociation. nih.gov This differential effect on agonist and antagonist binding underscores the complex allosteric mechanism of MT7.
| Radioligand | Effect of MT7 on Dissociation Rate | Reference |
|---|---|---|
| [³H]-N-methylscopolamine (Antagonist) | Decreased | researchgate.net |
| [³H]-acetylcholine (Agonist) | Increased | nih.gov |
Calcium mobilization assays are a key functional readout for M1 receptor activation, which couples to the Gq/11 signaling pathway, leading to an increase in intracellular calcium concentration ([Ca²⁺]i). These assays have been crucial in demonstrating the antagonist properties of MT7. Fluorescent calcium indicators, such as Fura-2, are loaded into cells, and changes in fluorescence upon agonist stimulation are measured to quantify [Ca²⁺]i. nih.govmdpi.commdpi.com
Studies using CHO cells stably expressing the M1 muscarinic receptor have shown that MT7 potently inhibits the increase in [Ca²⁺]i induced by agonists like carbachol. nih.gov This inhibition is non-competitive, meaning that MT7 reduces the maximal response to the agonist without significantly shifting the agonist's potency (EC₅₀). researchgate.net Importantly, MT7 itself does not elicit any increase in [Ca²⁺]i, indicating a lack of agonist activity at the M1 receptor. nih.gov
The inhibitory potency of MT7 in these functional assays has been quantified, revealing its high affinity for the M1 receptor.
| Cell Line | Agonist | MT7 Concentration | Effect | Reference |
|---|---|---|---|---|
| CHO-M1 | Carbachol | 20 nM | Potent non-competitive antagonist | nih.gov |
| N1E-115 | Carbachol | 0.3–3.0 nM | Inhibition of inositol (B14025) phosphates accumulation | researchgate.net |
To investigate the effect of MT7 on the initial step of receptor activation—the coupling of the receptor to its G protein—GTPγS binding assays are employed. In these assays, the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is measured as an indicator of their activation by an agonist-bound receptor.
Research has demonstrated that MT7 effectively inhibits the acetylcholine-stimulated [³⁵S]GTPγS binding in membranes from CHO cells expressing the M1 receptor. researchgate.netnih.gov This inhibition is concentration-dependent and further confirms that MT7 acts as an antagonist, preventing the conformational change in the receptor necessary for G protein activation. researchgate.net At concentrations of 10 nM and 30 nM, MT7 was found to inhibit the maximal agonist response by 50.5% and 72.8%, respectively. researchgate.net This demonstrates a direct blockade of the signal transduction cascade at its origin.
Electrophysiological techniques, such as two-electrode voltage clamp and patch clamp, are powerful tools for studying the effects of receptor activation on ion channel function and membrane potential. embopress.org M1 muscarinic receptors are known to modulate the activity of various ion channels, leading to changes in neuronal excitability. For instance, activation of M1 receptors can lead to the inhibition of potassium channels like the M-current (mediated by KCNQ channels), resulting in a slow excitatory postsynaptic potential (EPSP).
While the Xenopus oocyte expression system is a common platform for characterizing the electrophysiological properties of receptors and ion channels, specific studies utilizing these techniques to directly measure the effect of MT7 on M1 receptor-mediated membrane currents are not extensively documented in the available literature. mdpi.com However, given that M1 receptor activation is known to modulate ion channels such as Kv1.2 potassium channels and acid-sensing ion channels, it is plausible that electrophysiological recordings could be used to demonstrate the inhibitory effect of MT7 on these downstream electrical events. embopress.orgnih.gov Such studies would provide further insight into the functional consequences of MT7's antagonism at the level of cellular excitability.
In Vitro Pharmacological Profiling
The in vitro pharmacological profiling of MT7 has consistently demonstrated its unique properties as a highly selective and potent antagonist of the M1 muscarinic receptor.
Across a range of functional assays, MT7 has been unequivocally identified as an antagonist. It does not activate the M1 receptor on its own, as evidenced by the lack of stimulation of [³⁵S]GTPγS binding or calcium mobilization in the absence of an agonist. nih.govnih.gov Instead, it potently blocks the effects of muscarinic agonists.
The nature of this antagonism is non-competitive. This is supported by several key findings:
In radioligand binding assays, MT7 does not completely displace orthosteric antagonists. researchgate.net
In functional assays, such as calcium mobilization and inositol phosphate (B84403) accumulation, MT7 depresses the maximal response to an agonist with minimal change in the agonist's EC₅₀ value. researchgate.net
These characteristics are consistent with MT7 binding to an allosteric site on the M1 receptor, thereby preventing the receptor from adopting an active conformation upon agonist binding. This makes MT7 a potent negative allosteric modulator of M1 receptor activation. nih.gov
Determination of Apparent Affinity (Ki, IC50) and Potency
MT7 exhibits a high affinity for the M1 muscarinic receptor, acting as a non-competitive antagonist. nih.govnih.gov Its interaction with the receptor is not at the same site as acetylcholine (the orthosteric site) but rather at a distinct, allosteric site. smartox-biotech.comnih.gov This allosteric binding modulates the receptor's function, effectively blocking the response to agonists. nih.gov
The affinity and potency of MT7 have been quantified in various studies using radioligand binding assays and functional assays. The apparent affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values can vary depending on the experimental conditions, such as the cell type, the radioligand used, and the specific assay performed.
Several studies have reported subnanomolar affinity of MT7 for the M1 receptor. nih.govsmartox-biotech.com For instance, in competition binding experiments using Chinese hamster ovary (CHO) cells expressing the human M1 receptor, MT7 demonstrated IC50 values in the low nanomolar range. nih.gov Functional assays, such as measuring the inhibition of agonist-induced downstream signaling, have also confirmed the potent antagonist activity of MT7. nih.gov
The table below summarizes key findings on the apparent affinity and potency of MT7 from different research models.
| Parameter | Value | Cell Line/Tissue | Assay Type | Reference |
| IC50 | 0.26 ± 0.02 nM | CHO/M1 cell membranes | [3H]-NMS Binding | nih.gov |
| IC50 | 0.27 ± 0.03 nM | CHO/M1 cell membranes | [3H]-NMS Binding | nih.gov |
| IC50 | 0.48 ± 0.05 nM | CHO/M1 cell membranes | [3H]-NMS Binding | nih.gov |
| Apparent Ki | 1.31 nM | - | Functional Assay | smartox-biotech.comresearchgate.net |
| Apparent Ki | 0.5 nM | - | Functional Assay | smartox-biotech.com |
It is noteworthy that MT7's binding is characterized by a slow dissociation rate, leading to a long-lasting blockade of the M1 receptor. nih.govnih.gov This stable binding is a key feature that makes it a powerful tool for in vivo studies. nih.gov
Preclinical In Vivo Applications for Functional Characterization
The high selectivity and potent, long-lasting antagonism of MT7 at the M1 receptor have made it an indispensable tool for probing the receptor's functions in vivo.
The intracerebral injection of MT7 has been utilized to achieve a localized and sustained blockade of M1 receptors in specific brain regions of animal models. nih.gov This technique allows researchers to investigate the role of M1 receptors in various physiological processes, including cognitive functions. By observing the behavioral or physiological changes following the localized administration of MT7, scientists can infer the functions of M1 receptors in that particular brain area. This approach has been instrumental in characterizing the role of M1 receptors in learning and memory, processes in which these receptors are highly implicated. nii.ac.jpbiorxiv.org
MT7 has been pivotal in dissecting the specific muscarinic receptor subtype responsible for catecholamine secretion from adrenal medullary chromaffin cells. nih.govnih.gov Studies have demonstrated that muscarinic agonists stimulate the release of catecholamines from these cells. nih.govnih.gov By applying MT7, researchers have been able to selectively block the M1 receptor and observe the effect on this secretion.
Research findings have consistently shown that MT7 effectively suppresses muscarine-induced catecholamine secretion in both mouse and rat chromaffin cells. nih.govnih.govdntb.gov.ua Furthermore, in mouse models where other muscarinic receptor subtypes (M3, M4, and M5) were genetically deleted, the muscarine-induced secretion was still present but was abolished by MT7. nih.gov These results strongly indicate that the M1 receptor is the sole muscarinic receptor subtype responsible for mediating muscarine-induced catecholamine secretion in these cells. nih.govnih.gov MT7 also reversibly inhibits the inward current induced by muscarine (B1676868) in these cells, further supporting the exclusive role of the M1 receptor in this process. nih.govnih.gov
Mt7 As a Research Probe and Scaffold in Drug Discovery
Utility of MT7 in Mapping Muscarinic Receptor Subtype Expression in Tissues
The high affinity and subtype selectivity of MT7 make it an invaluable probe for elucidating the anatomical distribution of M1 muscarinic receptors in various tissues. Due to its ability to discriminate between different mAChR subtypes, MT7 can be used to map the precise location of M1 receptors, which is crucial for understanding their physiological roles and their involvement in pathological conditions. smartox-biotech.com
Radiolabeled versions of MT7 have been instrumental in autoradiography studies to visualize the density and localization of M1 receptors in the brain and peripheral tissues. This technique provides detailed anatomical maps of receptor expression, offering insights into the specific neural circuits and physiological systems modulated by M1 receptor activation.
Development of Fluorescently Tagged MT7 Probes for Receptor Localization Studies
To overcome the limitations of radiolabeling and enable real-time visualization of M1 receptors in living cells and tissues, researchers have developed fluorescently tagged MT7 probes. nih.govmdpi.com These probes are created by conjugating a fluorescent dye to the MT7 molecule, allowing for direct visualization of the toxin binding to its target receptor using fluorescence microscopy techniques.
The development of these fluorescent probes has significantly advanced the study of M1 receptor dynamics, including their trafficking, internalization, and interaction with other cellular components. nih.gov These tools are pivotal for high-resolution imaging studies aimed at understanding the subcellular localization and function of M1 receptors in both healthy and diseased states.
MT7 as a Lead Compound for Rational Design of Muscarinic Ligands
The unique structure and binding properties of MT7 have established it as an excellent lead compound for the rational design of novel muscarinic ligands with improved selectivity and therapeutic potential.
Structure-activity relationship (SAR) studies have been crucial in identifying the key amino acid residues of MT7 responsible for its high-affinity and selective binding to the M1 receptor. nih.govnih.gov By systematically modifying the amino acid sequence of MT7 and evaluating the binding affinity and functional activity of the resulting derivatives, researchers have pinpointed the critical interactions between the toxin and the receptor. nih.gov
These studies have revealed that specific residues within the three-finger fold of MT7 are essential for its interaction with the extracellular loops of the M1 receptor. nih.gov This detailed understanding of the molecular determinants of binding has guided the design of smaller, more drug-like molecules that mimic the binding mode of MT7.
| MT7 Residue | M1 Receptor Loop | Interaction Type | Reference |
|---|---|---|---|
| Arg34, Met35, Tyr36 | Extracellular Loop 2 | Critical for binding to the unoccupied receptor | nih.gov |
| Tyr36 | Not Specified | Important for interaction with the NMS-occupied receptor | nih.gov |
| Trp10 | Loop I | Assists in interaction with the NMS-occupied receptor | nih.gov |
| Arg52 | Loop III | Assists in interaction with the NMS-occupied receptor | nih.gov |
The structural scaffold of MT7 has been utilized as a template to engineer novel ligands with altered receptor selectivity. By leveraging the understanding of the structure-function relationships of MT7, scientists have successfully created variants that can selectively target other receptors, including adrenoceptors. nih.gov This has been achieved by modifying key residues in the MT7 sequence to favor interaction with the binding pockets of different receptor subtypes. nih.govnih.gov This approach of "retargeting" a natural toxin scaffold opens up new avenues for developing highly selective pharmacological tools and potential therapeutics for a range of G protein-coupled receptors (GPCRs). nih.gov
Applications of MT7-Derived Scaffolds in Therapeutic Research Avenues
The unique properties of MT7 and its derivatives have positioned them as valuable assets in various therapeutic research areas, particularly in neuroscience.
The M1 muscarinic receptor is a well-established therapeutic target for improving cognitive function, particularly in neurodegenerative conditions like Alzheimer's disease. smartox-biotech.com The high selectivity of MT7 for the M1 receptor makes it an exceptional tool for investigating the role of this receptor subtype in cognitive processes such as learning and memory.
By using MT7 to selectively block M1 receptors, researchers can probe the consequences of M1 receptor dysfunction in animal models of cognitive impairment and neurodegeneration. nih.govnih.gov Furthermore, the development of MT7-based ligands with agonist or partial agonist properties holds promise for the development of novel therapies aimed at enhancing cholinergic neurotransmission and ameliorating cognitive deficits associated with neurodegenerative diseases. nih.govnih.gov
Contribution to Understanding G Protein-Coupled Receptor Allosteric Modulation for Therapeutic Intervention
Muscarinic toxin 7 (MT7), a highly selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (M1AChR), has become an invaluable tool in the field of pharmacology for elucidating the complex mechanisms of G protein-coupled receptor (GPCR) allosteric modulation. Its unique properties have allowed researchers to probe the allosteric binding sites of these receptors, providing a deeper understanding of how their function can be fine-tuned for therapeutic purposes. The high affinity and specificity of MT7 for the M1AChR make it an exceptional research probe to investigate receptor structure and function.
MT7's interaction with the M1AChR is a classic example of allosteric modulation, where it binds to a site topographically distinct from the orthosteric site recognized by the endogenous agonist, acetylcholine. nih.gov This interaction modulates the receptor's response to orthosteric ligands in a nuanced manner. Specifically, MT7 acts as a potent negative allosteric modulator (NAM) for agonist binding, effectively inhibiting the receptor's activation. nih.govnih.gov Conversely, it functions as a positive allosteric modulator (PAM) for antagonist binding, stabilizing the antagonist-receptor complex and slowing the dissociation of the antagonist. nih.govnih.gov
The study of MT7 has significantly contributed to the understanding of the structural basis for allosteric modulation. The crystal structure of the M1AChR in complex with MT7 has revealed the precise molecular interactions that govern its allosteric effects. nih.gov The toxin's "three-finger" fold inserts into the extracellular vestibule of the receptor, with its second finger loop playing a critical role in blocking access to the orthosteric site. nih.gov This structural insight explains the mechanism behind its negative allosteric modulation of agonist function.
Research utilizing MT7 has also shed light on the concept of probe dependence in allosteric modulation, where the effect of an allosteric modulator can vary depending on the nature of the orthosteric ligand it is paired with. Studies with a radiolabeled version of MT7, 125I-Met35-oxidized MT7 (MT7ox), have demonstrated strong negative cooperativity with the antagonist N-methyl scopolamine (B1681570) (NMS). nih.gov The affinity of MT7ox for the M1 receptor is significantly higher in its free state compared to when it is occupied by NMS, highlighting the reciprocal nature of this allosteric interaction. nih.gov
The detailed understanding of the MT7-M1AChR interaction has paved the way for using MT7 as a scaffold for engineering novel allosteric modulators with tailored selectivity. By modifying the amino acid residues in the finger regions of MT7, researchers have successfully altered its subtype selectivity, for instance, converting it from an M1-selective to an M2-selective modulator. nih.gov This demonstrates the potential of using natural toxins as a blueprint for designing highly specific therapeutic agents that target GPCRs. Such engineered proteins hold promise for developing drugs with improved side-effect profiles, as they can be designed to target specific receptor subtypes implicated in disease.
The following tables summarize key research findings related to MT7's allosteric modulation of the M1 muscarinic receptor.
| Orthosteric Ligand | Effect of MT7 | Modulation Type | Key Finding |
|---|---|---|---|
| Agonists (e.g., Acetylcholine) | Inhibits agonist-mediated G-protein binding and downstream signaling | Negative Allosteric Modulator (NAM) | MT7 effectively blocks receptor activation by the endogenous ligand. nih.govnih.gov |
| Antagonists (e.g., N-methyl scopolamine) | Decreases the dissociation rate of the antagonist | Positive Allosteric Modulator (PAM) | MT7 stabilizes the inactive conformation of the receptor when bound to an antagonist. nih.govnih.gov |
| Ligand | Receptor State | Affinity Constant (Kd) | Reference |
|---|---|---|---|
| MT7ox | Free Receptor | 14 pM | nih.gov |
| MT7ox | NMS-occupied Receptor | 0.9 nM | nih.gov |
| Compound Name |
|---|
| MT7 – Muscarinic Toxin 7 |
| Acetylcholine |
| N-methyl scopolamine (NMS) |
| 125I-Met35-oxidized muscarinic toxin 7 (MT7ox) |
Advanced Research Methodologies Applied to Mt7
Proteomics-Based Approaches for Identifying MT7 Interaction Partners
While MT7 is renowned for its high selectivity for the M1AChR, proteomics offers a powerful, unbiased approach to identify other potential binding partners or proteins that are part of a larger receptor complex modulated by MT7. Affinity Purification-Mass Spectrometry (AP-MS) is a cornerstone technique for this purpose. In a hypothetical AP-MS experiment, a tagged version of MT7 could be used as "bait" to capture its interacting proteins from cell lysates.
The general workflow for such an experiment would involve several key steps. First, a cell line endogenously or exogenously expressing the target receptor (e.g., M1AChR) would be cultured. The cells would then be lysed under non-denaturing conditions to preserve protein complexes. The lysate is subsequently incubated with affinity beads coupled to the tagged MT7. Proteins that bind to MT7 are "pulled down" and separated from the rest of the lysate. After stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified using high-resolution mass spectrometry.
Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be integrated into this workflow to enhance specificity and reduce false positives. By comparing the proteins pulled down in labeled versus unlabeled cell populations (one serving as a control), researchers can more confidently distinguish true interaction partners from background contaminants.
| Step | Description | Key Considerations |
|---|---|---|
| 1. Bait Preparation | Generation of a tagged MT7 molecule (e.g., with a Flag or HA tag) for affinity capture. | The tag should not interfere with the toxin's native folding or binding activity. |
| 2. Cell Lysis | Extraction of proteins from cells expressing the target receptor using a gentle lysis buffer. | Buffer composition must preserve protein-protein interactions. |
| 3. Affinity Purification | Incubation of the cell lysate with affinity beads coupled to the tagged MT7 bait. | Control experiments using beads without the bait are essential to identify non-specific binders. |
| 4. Elution | Release of the bait and its bound proteins from the affinity beads. | Elution conditions must be effective without degrading the proteins. |
| 5. Mass Spectrometry | Digestion of eluted proteins into peptides and analysis by LC-MS/MS for identification and quantification. | Scoring algorithms (e.g., SAINT, CompPASS) are used to assign confidence scores to identified interactions. |
| 6. Bioinformatic Analysis | Analysis of the resulting protein list to identify statistically significant interaction partners and biological pathways. | Data is filtered against databases of common contaminants. |
Cryo-Electron Microscopy and X-ray Crystallography of MT7-Receptor Complexes
The determination of high-resolution three-dimensional structures is a primary goal for understanding the precise mechanism of MT7 action. Both X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are the principal methods for achieving this.
A landmark achievement in the field was the determination of the crystal structure of the human M1 muscarinic acetylcholine (B1216132) receptor in complex with MT7 , solved at a resolution of 3.1 Å (PDB ID: 6OIJ). nih.gov This structure provided unprecedented insight into the molecular basis of MT7's high selectivity and its allosteric mechanism. It revealed that MT7 binds to the extracellular side of the receptor, using its three "fingers" to interact extensively with the extracellular loops of M1AChR. nih.gov Specifically, the central loop (loop II) of the toxin inserts deep into the extracellular vestibule of the receptor, inducing an outward movement of transmembrane helices TM6 and TM7. nih.gov This structural rearrangement explains how MT7 allosterically modulates the orthosteric binding site located deeper within the transmembrane bundle.
Prior to the complex structure, X-ray crystallography was used to solve the structures of MT7 itself and several of its derivatives, which helped in guiding mutagenesis studies. rcsb.orgrcsb.org
| PDB ID | Description | Resolution | Method |
|---|---|---|---|
| 6OIJ | Human M1 muscarinic receptor in complex with MT7 | 3.10 Å | X-ray Diffraction |
| 2VLW | Crystal structure of the MT7 diiodoTYR51 derivative | 1.39 Å | X-ray Diffraction |
| 3FEV | Crystal structure of a chimeric MT7 with loop 1 from MT1 | 1.30 Å | X-ray Diffraction |
| 6WJC | M1 muscarinic receptor in complex with an MT7-derived peptide | 2.80 Å | X-ray Diffraction |
While the crystal structure has been solved, Cryo-EM remains a valuable future goal. Cryo-EM does not require crystallization and is particularly well-suited for capturing different functional conformations of membrane protein complexes, such as a G-protein-coupled state. This could provide further insights into how MT7 modulates receptor signaling.
Bioinformatic and Computational Analysis of MT7-Mediated Receptor Effects
Computational methods are essential for interpreting experimental data and predicting the structural and energetic basis of the MT7-receptor interaction. These approaches were employed even before the crystal structure of the complex was available and continue to provide valuable insights.
Homology Modeling and Protein-Protein Docking were used to generate initial structural models of the hM1-MT7 complex. nih.govtandfonline.com These models, built using the known structures of the M1 receptor and MT7, predicted the key interaction regions and guided early mutagenesis experiments.
Molecular Dynamics (MD) Simulations have been used to refine docked models and study the dynamic behavior of the complex. nih.govtandfonline.com By simulating the complex within an explicit membrane and water environment over time, researchers can analyze the stability of specific interactions, such as hydrogen bonds and salt bridges. These simulations revealed that the binding involves three main interaction regions organized into five residue clusters, forming a stable interaction network. nih.govtandfonline.com A key finding from these simulations was the identification of "electrostatic cages" involving residues like R34 on MT7 and E170 on the M1 receptor, which lock the toxin in place. nih.govtandfonline.com
Mutagenesis studies , informed by both computational models and the eventual crystal structure, have been critical in validating these findings. By systematically mutating residues on both MT7 and the M1 receptor and then measuring the impact on binding affinity, researchers have confirmed the functional importance of specific amino acids at the interface. mdpi.comnih.govnih.gov
| Residue on MT7 | Residue on M1AChR | Interaction Type | Reference |
|---|---|---|---|
| Arg34 (Loop II) | E170 (ECL2), Y82 (TM2), E401 (TM7) | Electrostatic, Hydrogen Bonding | nih.govnih.govtandfonline.com |
| Tyr36 (Loop II) | Interacts with NMS-occupied receptor | Hydrophobic/Aromatic | rcsb.orgnih.gov |
| Trp10 (Loop I) | Interacts with NMS-occupied receptor | Hydrophobic/Aromatic | nih.gov |
| Arg52 (Loop III) | Interacts with NMS-occupied receptor | Electrostatic | nih.gov |
These integrated computational and experimental approaches have provided a detailed molecular blueprint of how MT7 achieves its remarkable specificity and allosteric control over the M1 receptor.
Future Directions and Unanswered Questions in Mt7 Research
Elucidating Full Structural Mechanisms of Allosteric Modulation
A primary focus for future research is to fully elucidate the intricate structural mechanisms underlying MT7's allosteric modulation of the M1 muscarinic receptor. While significant progress has been made through cryo-electron microscopy (cryo-EM) and computational modeling, a more granular understanding of the dynamic interactions is required.
Current models indicate that MT7 binds to an allosteric site on the M1 receptor, distinct from the orthosteric site where acetylcholine (B1216132) binds. This interaction induces a conformational change in the receptor, which in turn modulates the binding of other ligands. MT7 acts as a negative allosteric modulator of receptor activation by agonists and a positive allosteric modulator of antagonist binding.
Key to this allosteric modulation is the interaction between MT7 and the extracellular loops of the M1 receptor. Studies have identified several crucial residues involved in this binding. For instance, Arg34 of MT7 and Trp400 of the M1 receptor are known to be critical for this interaction. Furthermore, research has highlighted the importance of three distinct interaction regions comprising five residue interaction clusters. nih.govmdpi.comnih.gov A more detailed structural and dynamic investigation of these clusters will be instrumental in understanding the precise molecular choreography of allosteric modulation.
Future studies should aim to:
Capture dynamic conformational states: Utilizing advanced techniques like time-resolved cryo-EM to visualize the receptor's conformational landscape as it interacts with MT7 and orthosteric ligands.
Map the complete interaction network: Employing sophisticated computational simulations and experimental techniques to map the entire network of interactions between MT7 and the M1 receptor, including the role of water molecules and ions in mediating these interactions.
Investigate the role of receptor dimerization: Further exploring the influence of M1 receptor dimerization on MT7 binding and allosteric modulation, as some evidence suggests that MT7 may preferentially bind to dimeric forms of the receptor. nih.gov
Exploring Additional Unidentified Physiological Roles of MT7
While MT7 is renowned for its high selectivity for the M1 muscarinic receptor, the possibility of unidentified physiological roles, either through weak interactions with other receptors or through novel mechanisms, remains an intriguing area of investigation. Its established selectivity makes it a powerful tool for probing the physiological functions of the M1 receptor, which has led to discoveries in areas such as peripheral neuropathy and remyelination. mdpi.comnih.govmssm.edu
Recent research has demonstrated that pharmacological blockade of the M1 receptor by MT7 can be neuroprotective in models of peripheral neuropathy. mdpi.com Furthermore, MT7 has been instrumental in identifying the M1 receptor as a potential therapeutic target for promoting remyelination in diseases like multiple sclerosis. nih.govmssm.edu Studies have also suggested that MT7 can augment mitochondrial function. pfizer.com
However, future research should consider the following unanswered questions:
Novel signaling pathways: Investigating whether MT7, independent of its M1 receptor antagonism, can influence other cellular signaling pathways.
In vivo consequences of long-term administration: As MT7 and its derivatives are considered for therapeutic applications, understanding the long-term physiological consequences of sustained M1 receptor blockade is paramount.
Optimizing MT7-Derived Peptidomimetics for Enhanced Properties
The unique properties of MT7 make it an attractive scaffold for the development of novel therapeutics. The field of peptidomimetics aims to design molecules that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability, better oral bioavailability, and reduced immunogenicity.
The three-finger fold of MT7 provides a robust and versatile scaffold for protein engineering. nih.gov Researchers have already demonstrated the feasibility of modifying MT7 to alter its receptor selectivity. For example, by grafting loops from another muscarinic toxin, MT1, onto the MT7 scaffold, scientists have successfully engineered variants with altered affinity and selectivity profiles. researchgate.net
Future efforts in optimizing MT7-derived peptidomimetics should focus on:
Improving stability: Introducing non-natural amino acids or modifying the peptide backbone to increase resistance to proteolytic degradation.
Enhancing affinity and selectivity: Utilizing computational design and directed evolution approaches to create variants with even higher affinity and more precise selectivity for the M1 receptor or to engineer novel selectivities for other receptor subtypes.
Reducing size while retaining activity: Developing smaller peptide fragments or non-peptide scaffolds that retain the key pharmacophoric features of MT7, potentially leading to improved pharmacokinetic properties.
Below is an interactive table summarizing key modifications of MT7 and their effects:
| Original Compound | Modification | Resulting Compound/Variant | Enhanced Property | Reference |
| MT7 | Grafting loop 1 from MT1 | MT7-1/1 | Altered receptor selectivity | researchgate.net |
| MT7 | Grafting loop 2 from MT1 | MT7-1/2 | Altered receptor selectivity | researchgate.net |
| MT7 | Grafting loop 3 from MT1 | MT7-1/3 | Altered receptor selectivity | researchgate.net |
Expanding the Scope of MT7 as a Research Tool Beyond Muscarinic Receptors
The exquisite selectivity of MT7 for the M1 muscarinic receptor has made it an indispensable tool for studying this particular receptor. However, the potential to engineer this toxin to target other receptors opens up exciting new avenues for its use as a broader research tool.
The successful redirection of MT7's selectivity to the M2 muscarinic receptor subtype demonstrates the plasticity of its three-finger fold scaffold. nih.gov This suggests that, with rational design and directed evolution, it may be possible to create a panel of MT7-based tools that can selectively target a wide range of G protein-coupled receptors (GPCRs).
Future research in this area could involve:
Targeting other GPCR subtypes: Systematically applying protein engineering techniques to generate MT7 variants that selectively bind to other muscarinic receptor subtypes (M2-M5) or even to entirely different families of GPCRs.
Developing fluorescent and radiolabeled probes: Conjugating MT7 and its engineered variants with fluorescent dyes or radioisotopes to create high-affinity probes for receptor localization and quantification studies in cells and tissues.
Investigating non-GPCR targets: While unlikely given its known mechanism, exploring the possibility that the MT7 scaffold could be adapted to interact with other classes of proteins, such as ion channels or enzymes.
Integration of MT7 Research with Systems Pharmacology Approaches
To gain a comprehensive understanding of the physiological effects of MT7, it is essential to move beyond a single-target perspective and embrace a systems pharmacology approach. Systems pharmacology aims to understand how drugs and other molecules affect complex biological systems by integrating data from multiple levels, from molecular interactions to whole-organism responses.
The wealth of data generated from studies on MT7, including its structural biology, in vitro pharmacology, and in vivo effects, provides a rich dataset for computational modeling. By integrating this information into quantitative systems pharmacology (QSP) models, researchers can simulate the effects of MT7 on complex signaling networks and predict its impact on physiological processes.
Future directions for integrating MT7 research with systems pharmacology include:
Developing multi-scale models: Building computational models that link the molecular interactions of MT7 with the M1 receptor to cellular responses, tissue-level effects, and ultimately, to the organismal level.
Network pharmacology analysis: Using computational tools to identify the broader network of proteins and pathways that are directly or indirectly affected by MT7's modulation of the M1 receptor.
Predicting polypharmacology and off-target effects: Employing in silico screening and modeling to predict potential off-target interactions of MT7 and its derivatives, helping to guide the design of more selective and safer therapeutic agents.
By pursuing these future directions, the scientific community can continue to unlock the full potential of MT7, not only as a powerful research tool but also as a promising lead for the development of novel therapeutics for a range of debilitating diseases.
Q & A
Q. What experimental approaches validate MT7's selectivity for the M1 muscarinic receptor subtype?
MT7's selectivity is validated through competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) and functional assays measuring intracellular calcium mobilization or GTPγS binding in cells expressing M1 vs. other muscarinic receptor subtypes. Chimeric receptor constructs (e.g., M1:M3 hybrids) and site-directed mutagenesis of extracellular loops (e.g., E170 in M1) confirm that residues in loops 2 and 3 dictate MT7's affinity .
Q. How can researchers ensure purity and identity of MT7 in experimental preparations?
High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry are critical for verifying purity (>95%) and molecular weight (~7.5 kDa). Circular dichroism (CD) spectroscopy confirms proper folding, as MT7 belongs to the three-finger toxin family with conserved β-sheet structures. Batch-to-batch consistency should be validated via functional assays (e.g., IC₅₀ values in M1 receptor inhibition) .
Q. What in vitro and in vivo models are optimal for studying MT7's pharmacological effects?
In vitro: Primary neuronal cultures (e.g., rat dorsal root ganglion neurons) treated with MT7 to assess neurite outgrowth modulation via M1 receptor blockade. In vivo: Diabetic or chemotherapy-induced neuropathy models (e.g., streptozotocin-treated mice) to evaluate MT7's ability to reverse mitochondrial dysfunction and sensory deficits via AMPK activation .
Advanced Research Questions
Q. How do contradictory findings about MT7's binding kinetics across studies arise, and how can they be resolved?
Discrepancies in reported binding affinities (e.g., subnanomolar vs. low nanomolar Ki values) may stem from differences in receptor expression systems (CHO cells vs. native tissues) or assay conditions (e.g., pH, temperature). Standardizing protocols (e.g., using M1 receptor-transfected HEK293 cells with controlled expression levels) and employing surface plasmon resonance (SPR) for real-time kinetic analysis can mitigate variability .
Q. What methodological considerations are critical when designing dose-response studies with MT7?
Dose ranges should span 0.1–100 nM to capture MT7's steep concentration-effect relationship. Pre-incubation times ≥30 minutes are necessary due to its slow dissociation kinetics. Include positive controls (e.g., pirenzepine for M1 antagonism) and negative controls (vehicle-treated cells) to validate assay specificity. Data normalization to baseline activity (e.g., untreated neurite outgrowth) is essential for reproducibility .
Q. How can researchers reconcile MT7's neuroprotective effects in vivo with its lack of efficacy in certain cell-based models?
MT7's mitochondrial effects (e.g., augmenting OCR via CaMKKβ/AMPK pathways) may dominate in vivo, whereas in vitro systems lacking intact neuronal-glial interactions or metabolic stressors (e.g., hyperglycemia) might underestimate its therapeutic potential. Co-culture models with astrocytes or hypoxia-mimetic agents (e.g., CoCl₂) can bridge this gap .
Q. What structural features of MT7 enable its subtype selectivity, and how can this inform ligand design?
MT7's selectivity hinges on electrostatic interactions between its cationic residues (e.g., Lys35) and anionic residues in M1's extracellular loops (e.g., Glu170 in loop 2). Molecular dynamics simulations and alanine-scanning mutagenesis of MT7 can identify critical contact points. Hybrid ligands combining MT7's loop-targeting motifs with small-molecule scaffolds (e.g., VU0255035 derivatives) may enhance drug-like properties .
Methodological Best Practices
- Data Analysis : Use one-way ANOVA with post hoc Dunnett’s or Tukey’s tests for dose-response studies. For in vivo data, paired t-tests (e.g., pre- vs. post-MT7 treatment in corneal nerve density) are appropriate .
- Ethical Reporting : Disclose MT7’s source (Dendroaspis angusticeps venom) and adherence to animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) in methods sections .
- Reproducibility : Deposit raw data (e.g., OCR measurements, neurite length quantification) in public repositories like Figshare or Zenodo, with metadata describing assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
